4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride is a chemical compound characterized by a unique structure that combines a pyrrole ring with a benzohydrazide moiety. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry due to its potential therapeutic properties, including anticancer and antimicrobial activities. The compound's chemical structure allows it to serve as an important building block in the synthesis of more complex molecules and materials.
The compound is classified under the category of hydrazides and is often utilized in scientific research for its reactivity and biological activity. Its molecular formula is , and it possesses the CAS number 1588441-05-7. This compound can be synthesized through various methods, which will be discussed in detail later in this article .
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction can be performed under microwave irradiation at a temperature of approximately 100°C, utilizing an equimolar mixture of reagents to ensure optimal yield.
In industrial settings, scaling up the laboratory synthesis procedures involves optimizing reaction conditions to enhance yield and purity. Continuous flow reactors may be employed for better control over reaction parameters, which improves the efficiency of the synthesis process.
The molecular structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride features a pyrrole ring fused with a benzohydrazide group. The compound's molecular weight is approximately 233.66 g/mol, and its InChI Key is GFZJTCCUUNLIGG-UHFFFAOYSA-N .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.66 g/mol |
| IUPAC Name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride |
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride primarily revolves around its ability to form covalent bonds with thiol-containing biomolecules. The maleimide group present in the compound reacts readily with thiol groups to create stable thioether bonds. This property is particularly useful in biochemical applications such as protein conjugation and enzyme interaction studies .
The physical properties of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride include:
Key chemical properties include:
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride has diverse applications in scientific research:
This compound represents a significant area of interest within chemical research due to its unique structure and potential applications across multiple disciplines.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride (CAS: 170966-09-3) is a crystalline solid with the molecular formula C₁₁H₁₀ClN₃O₃ (MW: 267.67 g/mol). Its systematic IUPAC name reflects the fusion of a N-substituted maleimide moiety and a benzohydrazide group, protonated as a hydrochloride salt. The compound exhibits high polarity due to its hydrazide and imide functional groups, conferring solubility in polar solvents like water, methanol, and dimethylacetamide [3] [5]. Synonyms include:
Table 1: Nomenclature of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide Hydrochloride
| Identifier Type | Name |
|---|---|
| Systematic Name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride |
| Common Synonyms | 4-N-Maleimidobenzohydrazide hydrochloride; 4-(2,5-Dioxopyrrol-1-Yl)Benzohydrazide Hydrochloride |
| Registry Numbers | CAS 170966-09-3; MDL MFCD00216008 |
| Molecular Formula | C₁₁H₁₀ClN₃O₃ |
| SMILES | O=C(NN)C1=CC=C(N2C(C=CC2=O)=O)C=C1.Cl |
These names and identifiers highlight its role as a bifunctional linker in organic synthesis and pharmaceutical design [1] [3].
The compound integrates two chemically distinct domains:
Table 2: Key Functional Groups and Reactivity
| Functional Group | Structural Role | Chemical Reactivity |
|---|---|---|
| Maleimide (2,5-dioxopyrrole) | Electron-deficient heterocycle | Electrophilic addition (thiols, amines); [4+2] cycloadditions |
| Benzohydrazide (–CONHNH₂·HCl) | Polar protonated hydrazide | Nucleophilic acyl substitution; condensation with carbonyls; chelation |
| para-Phenylene spacer | Conjugated linker | Electronic conjugation between domains |
Spectroscopic signatures include:
Crystallographic studies of analogous compounds reveal dihedral angles of 5–15° between the maleimide and benzene planes, optimizing π-conjugation while minimizing steric strain [8].
This compound emerged from efforts to synthesize heterocyclic hybrids for pharmaceutical applications. Maleimides gained prominence in the 1960s as dienophiles in Diels-Alder reactions and protein-modifying agents due to their thiol selectivity. Concurrently, hydrazides were leveraged as acylating agents and metalloenzyme inhibitors. The fusion of these pharmacophores in the 1990s created versatile tools for:
The compound’s modular synthesis—typically via maleic anhydride ring-opening with p-aminobenzoic acid followed by hydrazide formation—exemplifies rational heterocyclic hybridization [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: